3,6-Dibromo-9-vinilcarbazol

Descripción general

Descripción

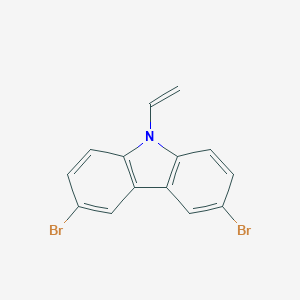

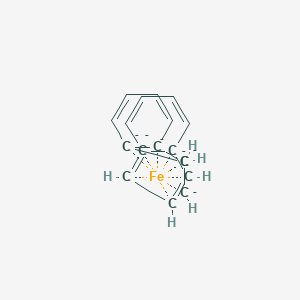

3,6-Dibromo-9-vinylcarbazole is a chemical compound with the molecular formula C14H9Br2N . It is a derivative of carbazole, a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of 3,6-Dibromo-9-vinylcarbazole involves the bromination of carbazole . Carbazole (5.00 g, 30 mmol) is dissolved in DMF (50 mL), and the solution is cooled to 0 ℃; then, NBS (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL) is added. The reaction is allowed to warm to room temperature and stirred overnight .Chemical Reactions Analysis

Carbazole-based compounds, including 3,6-Dibromo-9-vinylcarbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized, resulting in polymers that are suitable for a broad range of applications .Physical And Chemical Properties Analysis

3,6-Dibromo-9-vinylcarbazole has a molecular weight of 351.04 . Its melting point is 74-75 °C, and its predicted boiling point is 428.6±38.0 °C. The predicted density is 1.69±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Polímeros Conductores

El 3,6-Dibromo-9-vinilcarbazol es un derivado del carbazol, que se ha utilizado ampliamente para el desarrollo de polímeros conductores . Estos polímeros tienen una gran demanda debido a sus usos extendidos en dispositivos electrónicos y ópticos o sensores . Presentan propiedades ventajosas de los polímeros convencionales, como solubilidad, flexibilidad mecánica, fabricación o procesamiento no costoso, con niveles de conductividad que podrían compararse con los de los semiconductores o incluso los metales .

Diodos Emisores de Luz (OLED)

La alta capacidad de donación de electrones y la fotoconductividad de los derivados del carbazol los hacen ideales para su uso en diodos emisores de luz (OLED) . Los derivados del carbazol 3,6-disustituidos presentan una excelente actividad redox, propiedades fotorrefractivas y ópticas no lineales .

Capacitores

Los materiales basados en carbazol, incluido el this compound, se han utilizado en el desarrollo de capacitores . Sus propiedades ópticas y electrónicas únicas los hacen adecuados para esta aplicación .

Dispositivos de Memoria

La demanda de polímeros conductores en dispositivos de memoria ha renovado el interés en los materiales basados en carbazol . Su alta movilidad de portadores de carga y su propiedad de donación de electrones los hacen adecuados para esta aplicación .

Aplicaciones Optoelectrónicas

Los polímeros basados en carbazol 3,6-sustituidos, incluido el this compound, se han utilizado en varias aplicaciones optoelectrónicas

Mecanismo De Acción

Target of Action

It is known that carbazole derivatives, to which this compound belongs, are often used in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mode of Action

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

Biochemical Pathways

It is known that carbazole derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Direcciones Futuras

Carbazole derivatives, including 3,6-Dibromo-9-vinylcarbazole, are of great interest due to their potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future work could involve exploring these applications further and developing new synthesis methods .

Propiedades

IUPAC Name |

3,6-dibromo-9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMIJZCMQBMNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-53-7 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30348184 | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214-16-0 | |

| Record name | 3,6-Dibromo-9-ethenyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of a polymer matrix influence the photophysical properties of incorporated DBCz units?

A: The research demonstrates that while the polymer structure might differ (e.g., comparing poly(3,6-dibromo-9-vinylcarbazole) with a methacrylate copolymer containing DBCz units), the DBCz chromophores tend to arrange themselves in a particular geometry within the matrix. This preferential arrangement leads to the formation of two distinct excimer sites (E1 and E2) characterized by their unique emission wavelengths (460 nm and 510 nm, respectively) []. This highlights that even with different polymer backbones, the intrinsic properties of DBCz, and its tendency for specific spatial arrangements, play a significant role in defining the observed photophysical behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)